molecular formula C17H32O3 B12962643 Ethyl 15-oxopentadecanoate

Ethyl 15-oxopentadecanoate

Cat. No.: B12962643
M. Wt: 284.4 g/mol
InChI Key: AFDSHTWMDWSDQF-UHFFFAOYSA-N
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Description

Ethyl 15-oxopentadecanoate is an organic compound with the molecular formula C17H32O3 It is an ester derived from pentadecanoic acid and is characterized by a 15-carbon chain with a keto group at the 15th position and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 15-oxopentadecanoate can be synthesized through the esterification of pentadecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Pentadecanoic acid derivatives.

    Reduction: Ethyl 15-hydroxypentadecanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 15-oxopentadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules. It serves as a model compound for studying esterification and reduction reactions.

    Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 15-oxopentadecanoate involves its interaction with various molecular targets and pathways:

    Enzymatic Reactions: It can be hydrolyzed by esterases to release pentadecanoic acid and ethanol.

    Metabolic Pathways: The compound can be metabolized in the liver, where it undergoes oxidation and reduction reactions.

    Cellular Effects: It may influence cellular processes by modulating enzyme activity and interacting with lipid membranes.

Comparison with Similar Compounds

Ethyl 15-oxopentadecanoate can be compared with other similar esters:

    Ethyl Pentadecanoate: Lacks the keto group, making it less reactive in oxidation and reduction reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, which may affect its solubility and reactivity.

    Ethyl 3-oxopentadecanoate: The keto group is positioned differently, leading to variations in its chemical behavior and applications.

Uniqueness: this compound is unique due to the presence of both an ester and a keto group, which allows it to participate in a wide range of chemical reactions. Its structure also imparts specific physical properties, such as solubility and boiling point, that differentiate it from other esters.

By understanding the properties, reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

ethyl 15-oxopentadecanoate

InChI

InChI=1S/C17H32O3/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h16H,2-15H2,1H3

InChI Key

AFDSHTWMDWSDQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCC=O

Origin of Product

United States

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